- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Cas no 17057-82-8 (1H-Indene,2,3-dihydro-1,2-dimethyl-)
17057-82-8 structure
Product Name:1H-Indene,2,3-dihydro-1,2-dimethyl-
1H-Indene,2,3-dihydro-1,2-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene,2,3-dihydro-1,2-dimethyl-
- 1,2-dimethyl-2,3-dihydro-1H-indene
- 1H-INDENE,2,3-DIHYDRO-1,2-D
- 1,2-Dimethylhydrindene
- 1,2-Dimethylindan
- 1,2-Dimethylindane
- 2,3-Dihydro-1,2-dimethyl-1H-indene
- Indan, 1,2-dimethyl-
- DIUGYPAVPJILFZ-UHFFFAOYSA-N
- 1H-Indene, 2,3-dihydro-1,2-dimethyl-
- 1,2-dimethyl-indane
- 17057-82-8
- DTXSID00937786
-
- Inchi: 1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3
- InChI Key: DIUGYPAVPJILFZ-UHFFFAOYSA-N
- SMILES: C1(C)CC2C=CC=CC=2C1C
Computed Properties
- Exact Mass: 146.10962
- Monoisotopic Mass: 146.10955
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.3
Experimental Properties
- Density: 0.9270
- Melting Point: -1.5°C (estimate)
- Boiling Point: 225.87°C (rough estimate)
- Flash Point: 70.2°C
- Refractive Index: 1.5186
- PSA: 0
1H-Indene,2,3-dihydro-1,2-dimethyl- Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
1H-Indene,2,3-dihydro-1,2-dimethyl- Raw materials
1H-Indene,2,3-dihydro-1,2-dimethyl- Preparation Products
- 1,3-DIETHYLBENZENE (141-93-5)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
- 2-BUTENE (624-64-6)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 1-Allyl-2-methylbenzene (1587-04-8)
- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
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